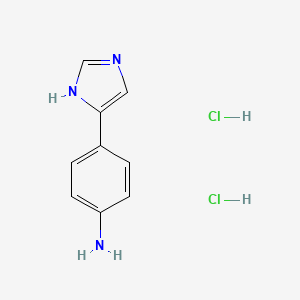

4-(1H-imidazol-4-yl)aniline dihydrochloride

Description

4-(1H-Imidazol-4-yl)aniline dihydrochloride (CAS 29528-28-7) is an organic compound featuring an aniline group linked to a 1H-imidazole ring at the 4-position, with two hydrochloride counterions. Its molecular formula is C₉H₁₁Cl₂N₃, and it is synthesized via reactions involving chloroacetyl chloride and triethylamine, achieving high yields (98%) under optimized conditions . The dihydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical applications.

This compound serves as a critical intermediate in drug synthesis, particularly for antimicrobial agents, antitumor drugs, and receptor ligands . Its structural combination of aniline (aromatic amine) and imidazole (heterocyclic ring) enables versatile interactions in biological systems, such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

4-(1H-imidazol-5-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-8-3-1-7(2-4-8)9-5-11-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULLFMCVSFQERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-4-yl)aniline dihydrochloride typically involves the reaction of 4-nitroaniline with imidazole under specific conditionsThe reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes and the use of continuous flow reactors to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

Mechanism : The aniline moiety in 4-(1H-imidazol-4-yl)aniline dihydrochloride undergoes electrophilic substitution due to its activated aromatic ring. The imidazole group may influence reactivity through resonance or steric effects.

Significance : These reactions are critical in functionalizing the compound for applications in medicinal chemistry, such as introducing bioactive groups or improving solubility .

Reduction Reactions

Mechanism : Nitro groups on the aromatic ring can be reduced to amino groups using metal-based reducing agents.

| Reaction Type | Conditions/Reagents | Products | Source |

|---|---|---|---|

| Nitro to Amine | Fe/HCl, Sn/HCl, or catalytic hydrogenation | Amino-substituted derivatives |

Significance : Reduction enables the generation of amine derivatives, which are valuable for drug discovery due to their reactivity and ability to form hydrogen bonds .

Cyclization Reactions

Mechanism : The compound participates in cyclodehydration reactions, particularly under acidic conditions, to form fused heterocyclic structures.

| Reaction Type | Conditions/Reagents | Products | Source |

|---|---|---|---|

| Cyclodehydration | H₃PO₄ (polyphosphoric acid) | Fused imidazole derivatives |

Significance : Such reactions are foundational in synthesizing complex heterocycles for pharmaceutical applications .

Coupling Reactions (Ullmann-Type)

Mechanism : Transition metal-catalyzed coupling with aryl halides or sulfonates to form carbon-carbon bonds.

| Reaction Type | Conditions/Reagents | Products | Source |

|---|---|---|---|

| Aryl Coupling | Cu catalyst, base (e.g., K₂CO₃), DMF, 100–120°C | Coupled imidazole-aryl derivatives |

Significance : Enables the synthesis of bioactive conjugates, such as anticancer agents targeting tubulin polymerization .

Coordination Reactions

Mechanism : The imidazole ring acts as a ligand, coordinating transition metals (e.g., Cu, Zn) via its nitrogen atoms.

| Reaction Type | Conditions/Reagents | Products | Source |

|---|---|---|---|

| Metal Binding | Metal salts (e.g., Cu(OAc)₂) | Metal-imidazole complexes |

Significance : Coordination enhances applications in catalysis, sensing, and metalloenzyme inhibition.

Nucleophilic Substitution

Mechanism : The aniline’s amino group undergoes substitution with electrophiles under basic or acidic conditions.

| Reaction Type | Conditions/Reagents | Products | Source |

|---|---|---|---|

| Substitution | Alkyl halides, heat, solvent (e.g., DMF) | Alkylated derivatives |

Significance : Tailors the compound’s solubility and reactivity for diverse applications.

Key Structural Influences

The dihydrochloride salt enhances aqueous solubility, enabling efficient reaction conditions. The imidazole ring’s tautomerism (H-bonding) and the aniline group’s electron-donating nature synergistically influence reactivity in substitution and coordination reactions.

Comparative Reactivity

Scientific Research Applications

Vaccine Adjuvant

One of the prominent applications of 4-(1H-imidazol-4-yl)aniline dihydrochloride is its use as a vaccine adjuvant. Research has demonstrated that compounds in this class can enhance the immune response when administered alongside vaccines for various diseases, including:

- Hepatitis B Virus (HBV)

- Human Immunodeficiency Virus (HIV)

- Hepatitis C Virus (HCV)

- Human Papillomavirus (HPV)

In particular, these compounds can act on Toll-like receptors (TLRs), which are crucial for innate immunity. By stimulating TLR pathways, they help to improve vaccine efficacy and could be beneficial in treating chronic infections and enhancing responses in elderly populations .

Cancer Therapy

This compound has also been investigated for its potential in cancer treatment. The compound exhibits properties that may inhibit tumor growth and promote apoptosis in various cancer types, including:

- Breast Cancer

- Bladder Cancer

- Pancreatic Carcinoma

- Lung Carcinoma

Studies suggest that the compound can be used in combination with other therapies, such as chemotherapy or radiation, to enhance overall treatment efficacy . Its mechanism involves modulating immune responses and potentially targeting specific cancer pathways through TLR activation.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties. Research indicates that imidazole derivatives demonstrate significant efficacy against various pathogens, including bacteria and fungi. This makes them promising candidates for developing new antimicrobial agents .

Synthesis and Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its applications. Various synthetic routes have been explored to modify the compound's structure to enhance its biological activity .

Table 1: Structure-Activity Relationships of Imidazole Derivatives

| Compound Structure | Activity Type | Observations |

|---|---|---|

| 4-(1H-imidazol-4-yl)aniline | Vaccine Adjuvant | Enhances immune response via TLR stimulation |

| N-methyl derivatives | Antitumor | Increased selectivity for TLR1/2 heterodimer formation |

| Hydrolyzed metabolites | Antimicrobial | Effective against Gram-positive bacteria |

Case Studies and Clinical Applications

Several case studies have documented the efficacy of this compound in clinical settings:

- A study highlighted its role in enhancing the immune response to an HIV vaccine, showing improved T-cell activation and antibody production.

- Another investigation into its use alongside chemotherapy indicated reduced tumor size in patients with advanced breast cancer, showcasing its potential as an adjunct therapy.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the aniline group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers: 3-(1H-Imidazol-4-yl)aniline Dihydrochloride

- Structure : The imidazole ring is attached to the aniline group at the 3-position instead of the 4-position.

- Impact : Positional isomerism alters electronic distribution and steric interactions. For example, the 3-substituted derivative may exhibit reduced binding affinity to targets requiring a planar aromatic system compared to the 4-substituted variant .

- Applications: Limited data exist, but such isomers are typically explored in structure-activity relationship (SAR) studies to optimize pharmacophore geometry.

Saturated Imidazole Derivatives: 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline

- Structure : Features a partially saturated imidazole ring (4,5-dihydro-1H-imidazole), reducing aromaticity.

- Impact : Saturation decreases π-electron density, weakening interactions like π-stacking. This derivative is often used in acylation reactions (e.g., with naphthoyl chloride) to generate amide-linked prodrugs .

- Applications : Primarily serves as a precursor in synthesizing rigidified analogs for receptor binding studies.

Histamine Dihydrochloride (2-(1H-Imidazol-4-yl)ethylamine Dihydrochloride)

- Structure : Replaces the aniline group with an ethylamine chain (C₂H₅NH₂).

- Impact: The ethylamine chain mimics endogenous histamine, targeting H₁ and H₂ receptors. Unlike 4-(1H-imidazol-4-yl)aniline dihydrochloride, histamine derivatives are neurotransmitters and immune modulators .

- Applications : Used in allergy research and as a ligand for G-protein-coupled receptors (GPCRs).

Heterocyclic Variants: 4-(Pyrrolidin-1-yl)aniline Dihydrochloride

- Structure : Substitutes imidazole with pyrrolidine, a saturated five-membered ring with one nitrogen atom.

- Impact: Pyrrolidine lacks the conjugated double bonds of imidazole, reducing electronegativity and hydrogen-bonding capacity. This change shifts applications toward non-polar receptor targets .

- Applications : Explored in kinase inhibitors and as a building block for flexible linkers in drug design.

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : this compound is synthesized with higher yield (98%) compared to analogs like N-(4-(1H-Imidazol-4-yl)phenyl)-2-chloroacetamide (89%) .

- Solubility Advantage: The dihydrochloride form of the compound demonstrates superior aqueous solubility over non-salt forms, critical for bioavailability in drug formulations .

- Structural Flexibility : Derivatives with saturated rings (e.g., pyrrolidine) or altered substitution patterns enable tailored interactions in drug-receptor binding, though they may sacrifice aromatic stabilization .

Biological Activity

4-(1H-imidazol-4-yl)aniline dihydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of an imidazole ring and an aniline moiety, contributing to its unique chemical properties. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Antiviral Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antiviral properties. For instance, a related compound demonstrated moderate inhibition of HIV-1 integrase (IN) interactions, with percentage inhibition rates exceeding 50% in several assays. The mechanism involves the disruption of the IN-LEDGF/p75 interaction, crucial for HIV replication .

Antibacterial Activity

The antibacterial efficacy of imidazole derivatives has also been documented. A study found that certain imidazole-containing compounds exhibited up to 80% inhibition against Escherichia coli, highlighting their potential as antimicrobial agents .

| Compound Name | Target Bacteria | Inhibition Percentage |

|---|---|---|

| This compound | E. coli | 80% |

| Other imidazole derivatives | Various | Up to 90% |

Anticancer Potential

Imidazole derivatives have shown promise in cancer therapy. For example, compounds with imidazole structures have been tested against various human solid tumors, demonstrating cytotoxic effects without significant toxicity to normal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Some studies suggest that imidazole compounds can inhibit key enzymes involved in viral replication and bacterial metabolism.

- Modulation of Immune Response : Certain derivatives have been shown to upregulate mRNA levels for cytokines such as TNF and IL-10, indicating a role in immune modulation .

- Chelation Properties : The ability to chelate metal ions may also contribute to its biological activities, enhancing its efficacy against various pathogens.

Study 1: Antiviral Efficacy

In a controlled laboratory setting, a derivative of 4-(1H-imidazol-4-yl)aniline was tested for its ability to inhibit HIV replication. The results indicated that at concentrations above 50 µM, the compound significantly reduced viral load by disrupting critical protein interactions involved in viral assembly.

Study 2: Antibacterial Testing

A series of tests were conducted on different bacterial strains using the dihydrochloride form of the compound. The results showed effective inhibition against gram-negative bacteria, particularly E. coli, with minimal cytotoxicity towards human cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(1H-imidazol-4-yl)aniline dihydrochloride?

- Methodological Answer : The compound can be synthesized via condensation reactions involving aldehydes, ammonium acetate, and appropriate precursors. For example, substituted imidazoles are often prepared using the Debus-Radziszewski method, which combines ketones, aldehydes, and ammonia in acidic conditions . Specific modifications may include introducing an aniline group at the 4-position of the imidazole ring through nucleophilic substitution or coupling reactions. Post-synthetic dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous solvents .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H-NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to identify aromatic protons (δ 7.2–8.5 ppm for imidazole and aniline groups) and confirm salt formation via peak integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]+ at m/z 177.077 for the free base) and isotopic pattern matching .

- Elemental Analysis : Confirm chloride content (theoretical ~25.6% for dihydrochloride) to validate salt formation .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : The dihydrochloride salt is typically water-soluble due to its ionic nature. For organic solvents, test dimethyl sulfoxide (DMSO) or methanol, as imidazole derivatives often dissolve well in polar aprotic solvents .

- Stability : Store under inert conditions (argon/vacuum) at –20°C to prevent hygroscopic degradation. Monitor pH in aqueous solutions (optimal pH 4–6) to avoid decomposition .

Advanced Research Questions

Q. How can functionalization of the imidazole ring impact biological activity or reactivity?

- Methodological Answer : Substituents at the 1-, 2-, or 5-positions of the imidazole ring alter electronic properties and steric effects. For example:

- Electron-withdrawing groups (e.g., nitro or sulfonyl chloride) enhance electrophilic reactivity, enabling cross-coupling or nucleophilic substitution .

- Hydrophobic substituents (e.g., methyl or phenyl) improve membrane permeability, which is critical for in vivo studies. Use Suzuki-Miyaura coupling to introduce aryl groups .

- Structure-Activity Relationship (SAR) : Compare analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride to assess how substituents influence target binding (e.g., receptor affinity assays) .

Q. How should researchers address contradictions in spectroscopic or chromatographic data?

- Methodological Answer :

- HPLC-PDA Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to separate degradation products. Adjust gradient elution to resolve overlapping peaks .

- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism in imidazole rings) by growing single crystals in isopropyl alcohol or ethanol/water mixtures .

- Control Experiments : Replicate syntheses under anhydrous conditions to rule out hydrolysis artifacts .

Q. What computational strategies predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with histamine receptors (H1/H4), leveraging crystal structures from related imidazole derivatives (e.g., PDB ID: 3RZE) .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic attack sites (e.g., N3 of imidazole) and pKa values for protonation states .

Q. How can researchers design analogs to improve pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the aniline group with pyridine (as in 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride) to enhance metabolic stability .

- Prodrug Strategies : Introduce ester or amide moieties at the aniline nitrogen to increase oral bioavailability, followed by enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.